molecular formula C5H10N2OS B2543668 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile CAS No. 1934871-40-5

2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile

Cat. No.: B2543668
CAS No.: 1934871-40-5
M. Wt: 146.21
InChI Key: AYFVNVLIQCAEJC-UHFFFAOYSA-N
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Description

2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile is a sulfoximine derivative characterized by a central sulfur atom in a hypervalent λ⁶-sulfanylidene configuration. The molecule comprises an ethyl group, a methyl group, and an oxo substituent on the sulfur atom, with an acetonitrile moiety (-CH₂CN) attached via an amino linker. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and synthetic applications. While direct crystallographic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior .

Properties

IUPAC Name

2-[(ethyl-methyl-oxo-λ6-sulfanylidene)amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-3-9(2,8)7-5-4-6/h3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVNVLIQCAEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=NCC#N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile typically involves the reaction of ethyl methyl sulfoxide with cyanomethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, forming amides or other derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amides, esters, or other substituted products depending on the nucleophile.

Scientific Research Applications

2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effect on cellular processes.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Research includes its pharmacokinetics, toxicity, and therapeutic efficacy.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its nitrile group can form covalent bonds with nucleophilic residues in proteins, altering their function. Additionally, the sulfinamide moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of the target molecules.

Comparison with Similar Compounds

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile (CAS 1621962-67-1)

This analog replaces the ethyl group in the target compound with a second methyl group on the sulfur atom. Key differences include:

Property 2-{[Ethyl(methyl)oxo-λ⁶-S]amino}acetonitrile 2-{[Dimethyl(oxo)-λ⁶-S]amino}acetonitrile
Molecular Formula C₅H₁₀N₂OS (inferred) C₄H₈N₂OS
Molecular Weight ~146.2 g/mol (estimated) 132.18 g/mol
Substituents on S Ethyl, methyl, oxo Dimethyl, oxo
Steric Bulk Higher (ethyl group) Lower (two methyl groups)
Electronic Effects Moderate electron-donating (ethyl) Stronger electron-donating (methyl)

However, the ethyl group may enhance solubility in non-polar solvents .

Trichlorido[(methyl{2-[methyl(2-pyridyl-methyl)amino]ethyl}amino)acetonitrile]-iron(III) Methanol

This iron(III) complex () features a related acetonitrile-containing ligand.

  • Coordination Geometry: The FeIII ion adopts a distorted octahedral geometry, with the acetonitrile ligand acting as a neutral tridentate donor. This suggests that 2-{[Ethyl(methyl)oxo-λ⁶-S]amino}acetonitrile could similarly coordinate to transition metals, though steric effects from the ethyl group might alter binding modes .
  • Crystal Packing : The uncoordinated nitrile groups in the iron complex form antiparallel alignments, a feature that may also occur in the target compound’s solid-state structure .

Research Implications and Gaps

  • Structural Analysis: No crystallographic data for the target compound are available. SHELX and ORTEP-3 () could model its geometry, leveraging the dimethyl analog’s structure as a starting point.
  • Pharmacological Potential: Aminoacetonitrile derivatives (e.g., 2-aminoindanes in ) exhibit analgesic properties. The sulfoximine group in the target compound may modulate bioactivity, but toxicity and metabolic stability require evaluation .
  • Coordination Chemistry: The iron complex () demonstrates nitrile ligands’ versatility. Testing the target compound with metals like FeIII or CuII could reveal novel catalytic or magnetic materials .

Biological Activity

The compound 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile , with CAS Number 1934871-40-5, is a sulfur-containing organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features a unique structure characterized by an ethyl group attached to a methyl-substituted oxo-lambda6-sulfanylidene moiety linked to an amino acetonitrile group. Its molecular formula is C₇H₁₄N₂OS, indicating the presence of nitrogen, sulfur, and oxygen functionalities that may contribute to its biological effects.

Physical Properties :

  • Molecular Weight : 174.27 g/mol
  • Solubility : The compound is expected to have moderate solubility in organic solvents due to its polar functional groups.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.
  • Antioxidant Activity : Sulfur-containing compounds are often associated with antioxidant properties. The presence of the sulfanylidene group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Cytotoxicity : Some derivatives of acetonitrile have demonstrated cytotoxic effects on cancer cell lines. Investigating the specific cytotoxic mechanisms of this compound could reveal its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation or microbial growth.
  • Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that lead to desired therapeutic effects.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels within cells, the compound could play a role in protecting against cellular damage and promoting cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains can enhance antibacterial potency. This study lays the groundwork for further investigation into this compound's antimicrobial capabilities.

Study 2: Antioxidant Properties

Research published by the Royal Society of Chemistry evaluated various sulfur-containing compounds for their antioxidant activities using DPPH radical scavenging assays. Results indicated that compounds with similar functional groups showed promising antioxidant activity, suggesting that this compound could also exhibit such properties .

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed on several acetonitrile derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some compounds induced apoptosis in cancer cells at micromolar concentrations. Further studies are warranted to explore whether this compound shares similar effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfoximine formation via sulfilimine intermediates, followed by nitrile functionalization. Key steps include:

  • Sulfilimine Preparation : React ethyl(methyl)sulfane with an oxidizing agent (e.g., mCPBA) to form sulfoximine precursors.
  • Nitrile Incorporation : Use acetonitrile derivatives (e.g., bromoacetonitrile) for nucleophilic substitution under anhydrous conditions .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity (acetonitrile or DMF), and catalyst loading (e.g., K₂CO₃) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Utilize a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm sulfoximine (λ⁶-sulfur) geometry via 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts (e.g., δ ~3.1 ppm for S–N–CH₂ groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns to rule out impurities .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., ±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow hazard mitigation strategies:

  • Ventilation : Use fume hoods due to acetonitrile’s volatility and potential cyanide release .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
  • Waste Disposal : Neutralize nitrile-containing residues with alkaline hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms involving this sulfoximine-acetonitrile hybrid?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to:

  • Map transition states for sulfoximine formation and nitrile coupling .
  • Analyze electron density (AIM theory) to identify non-covalent interactions stabilizing intermediates .
  • Validate computational results with kinetic isotopic effect (KIE) studies using deuterated analogs .

Q. What strategies resolve contradictions in spectroscopic data for sulfur-nitrogen bonding configurations?

  • Methodology : Address discrepancies via:

  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining solid-state structures .
  • Variable-Temperature NMR : Probe dynamic behavior (e.g., rotational barriers in S–N bonds) .
  • Cross-Validation : Compare IR stretching frequencies (e.g., S=O at ~1050 cm⁻¹) with computational vibrational spectra .

Q. How can researchers develop analytical methods to detect trace quantities of this compound in environmental matrices?

  • Methodology : Optimize LC-MS/MS protocols:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples .
  • Chromatography : Employ a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with acetonitrile/water gradients .
  • Detection : Monitor multiple reaction monitoring (MRM) transitions (e.g., m/z 215 → 98 for quantification) .

Q. What experimental frameworks assess the environmental persistence and degradation pathways of this compound?

  • Methodology : Conduct ecotoxicity studies:

  • Hydrolysis Kinetics : Measure half-life in buffered solutions (pH 4–9) at 25°C .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products (e.g., cyanide ions) .
  • Microbial Degradation : Use OECD 301F tests with activated sludge to evaluate biodegradability .

Q. How do steric and electronic effects of the ethyl(methyl)sulfoximine group influence reactivity in cross-coupling reactions?

  • Methodology : Perform comparative studies:

  • Substituent Screening : Synthesize analogs with varying alkyl groups (e.g., isopropyl, tert-butyl) .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with Pd catalysts .
  • Hammett Analysis : Correlate σ values of substituents with catalytic turnover frequencies (TOF) .

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